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1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride is a chemical compound with the molecular formula C9H15ClN2O and a molecular weight of approximately 189.68 g/mol. It is characterized by the presence of a furan ring, which contributes to its unique properties. The compound is often used in pharmaceutical research and development due to its structural features that may influence biological activity and pharmacological effects .
These reactions are significant for synthesizing derivatives that may enhance or modify the biological activity of the parent compound.
The synthesis of 1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride typically involves several steps:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .
1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride has potential applications in various fields:
Interaction studies involving 1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride focus on its binding affinity and efficacy at various biological targets. Preliminary data suggest interactions with neurotransmitter receptors, but detailed pharmacokinetic and pharmacodynamic profiles are still needed to understand its full potential.
Several compounds share structural similarities with 1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(Furan-2-yl)ethanamine | C6H9NO | Simpler structure, fewer functional groups |
| 1-(Furan-2-yl)-3-methylbutan-1-amines | C9H15NO | Contains an additional methyl group; enhanced hydrophobicity |
| 1-(Furan-2-yl)-3-phenypropan-1-amines | C13H16ClNO | Larger phenyl substituent; different biological activity profile |
The presence of both furan and amine functionalities in 1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride distinguishes it from simpler analogs, potentially leading to unique interactions within biological systems .
The compound features a furan-2-yl group attached to a 3-methylbutan-1-amine backbone, protonated at the amine nitrogen and paired with a chloride counterion. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | 1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride |
| Molecular Formula | C$$9$$H$${15}$$ClN$$_2$$O |
| SMILES Notation | CC(C)CC(N)CC1=CC=CO1.Cl |
| Hydrogen Bond Donors | 2 (amine NH$$^+$$ and NHCl) |
| Hydrogen Bond Acceptors | 3 (furan O, amine N, Cl$$^-$$) |
The furan ring contributes aromatic stability, while the branched alkyl chain enhances hydrophobicity, influencing solubility and reactivity.
1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride represents a significant furan-containing heterocyclic amine derivative that has attracted attention in chemical research due to its unique structural features and potential applications. This comprehensive structural characterization examines the compound through multiple analytical approaches, providing detailed insights into its molecular architecture, conformational behavior, and physicochemical properties.
The compound consists of a five-membered furan ring directly attached to a branched aliphatic amine chain containing a terminal methylated carbon center. The hydrochloride salt formation enhances the compound's stability and water solubility, making it amenable to various analytical techniques. The structural complexity arises from the interplay between the aromatic furan system and the flexible alkyl chain, creating multiple conformational possibilities that influence the compound's overall properties [1].
Nuclear Magnetic Resonance spectroscopy provides the most comprehensive structural information for 1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride. The proton Nuclear Magnetic Resonance spectrum reveals characteristic signals that unambiguously identify the furan ring system and the aliphatic amine components [2].
The furan ring protons exhibit distinctive chemical shifts that reflect the aromatic character and electronic environment of the heterocycle. The H-5 proton (adjacent to oxygen) appears as a characteristic signal at δ 7.73 parts per million, showing the deshielding effect of the electronegative oxygen atom [2] [3]. The H-4 proton resonates at δ 7.30 parts per million, while the H-3 proton appears at δ 6.63 parts per million, demonstrating the systematic variation in chemical shifts around the furan ring [2] [3].
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Pattern |
|---|---|---|---|
| Furan H-5 | 7.73 | Doublet | J = 1.8 Hz |
| Furan H-4 | 7.30 | Triplet | J = 1.8 Hz |
| Furan H-3 | 6.63 | Doublet | J = 3.4 Hz |
| NH₂⁺ | 1.5-5.0 | Broad | Variable exchange |
| CHN | 2.3-3.0 | Multiplet | Overlapping |
The amine protons in the hydrochloride salt form exhibit broad signals in the δ 1.5-5.0 parts per million region, with the exact position dependent on concentration, temperature, and exchange rates with residual water or deuterated solvent [4] [5]. The protons on carbons directly bonded to the nitrogen appear in the δ 2.3-3.0 parts per million range, showing characteristic deshielding due to the electron-withdrawing effect of the protonated nitrogen [5].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, revealing the carbon framework of the molecule. The furan ring carbons show characteristic chemical shifts reflecting their aromatic nature and proximity to heteroatoms [2] [6]. The C-5 carbon (adjacent to oxygen) resonates at δ 143-145 parts per million, while the C-4 carbon appears at δ 111-112 parts per million. The C-2 carbon, bearing the amine substituent, exhibits a signal at δ 150-153 parts per million, demonstrating significant deshielding due to both the oxygen heteroatom and the electron-withdrawing amine substituent [2] [6].
Fourier Transform Infrared spectroscopy reveals characteristic vibrational modes that confirm the presence of key functional groups in 1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride. The spectrum exhibits several diagnostic absorption bands that provide structural confirmation [7] [4] [5].
The nitrogen-hydrogen stretching vibrations appear in the 3300-3360 wavenumber region, characteristic of primary amine salts. These absorptions are typically broad due to hydrogen bonding interactions in the solid state and the ionic nature of the hydrochloride salt [4] [5]. The aromatic carbon-hydrogen stretching modes of the furan ring appear in the 3000-3100 wavenumber region, distinguishable from aliphatic carbon-hydrogen stretches by their position and intensity [7].
The furan ring system exhibits characteristic carbon-carbon and carbon-oxygen stretching vibrations. The aromatic carbon-carbon stretches appear in the 1500-1600 wavenumber region, while the carbon-oxygen stretching mode of the furan ring typically appears around 1200-1300 wavenumbers [7]. These absorptions confirm the presence of the intact furan heterocycle and provide information about the electronic environment of the ring system.
| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| N-H stretch | 3300-3360 | Primary amine salt | Strong, broad |
| C-H aromatic | 3000-3100 | Furan ring | Medium |
| C=C furan | 1500-1600 | Aromatic system | Strong |
| C-O furan | 1200-1300 | Heterocycle | Medium |
Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of 1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride. The compound exhibits a molecular ion peak at mass-to-charge ratio 168 for the protonated molecule [M+H]⁺ in the hydrochloride salt form, confirming the molecular formula and structure [1] [8].
The fragmentation pattern reveals characteristic losses that provide structural information. The base peak typically appears at mass-to-charge ratio 39, corresponding to the C₃H₃⁺ fragment derived from the furan ring [9] [10]. This fragment is formed through alpha-cleavage and ring opening processes that are characteristic of furan-containing compounds under electron ionization conditions [9].
The furan molecular ion C₄H₄O⁺ appears at mass-to-charge ratio 68, representing the intact furan ring system after cleavage of the amine side chain [10]. Additional fragments may include loss of the methylbutylamine moiety and various rearrangement products that depend on the ionization conditions and internal energy of the molecular ion [9] [10].
Crystallographic analysis of furan-containing amine derivatives provides detailed three-dimensional structural information that complements solution-phase spectroscopic data. While specific crystallographic data for 1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride is limited in the literature, related furan-amine compounds provide valuable structural insights [11] [12] [13].
Furan-containing compounds typically crystallize in space groups that accommodate both the planar aromatic ring and the flexible aliphatic chains. The furan ring maintains planarity in the solid state, with typical carbon-carbon bond lengths of 1.35-1.42 Ångströms and carbon-oxygen bond lengths of 1.36-1.38 Ångströms [11] [13]. The bond angles within the furan ring are constrained by the five-membered ring geometry, with the internal angle at oxygen typically 106-108 degrees [13].
The amine hydrochloride salt formation introduces additional structural complexity through hydrogen bonding interactions. The protonated amine can form multiple hydrogen bonds with the chloride counterion and neighboring molecules, creating extended three-dimensional networks in the crystal structure [11] [12]. These interactions significantly influence the conformational preferences of the aliphatic chain and the orientation of the furan ring relative to the amine substituent [13].
Conformational analysis reveals that the rotation around the bond connecting the furan ring to the amine chain is relatively unrestricted in solution, allowing multiple conformational states. However, in the crystalline state, specific conformations are stabilized by intermolecular interactions and crystal packing forces [13]. The preferred conformations typically minimize steric hindrance between the furan ring and the branched alkyl chain while maximizing favorable electrostatic interactions in the ionic environment [12].
Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of 1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride. Various computational methods have been applied to similar furan-amine systems, offering predictions of geometric parameters, electronic properties, and spectroscopic characteristics [14] [15] [16].
The B3LYP functional with 6-311++G(d,p) basis set represents a commonly employed level of theory for furan derivatives, providing a good balance between computational efficiency and accuracy [17] [14] [15]. These calculations predict geometric parameters that closely match experimental crystallographic data, with typical root-mean-square deviations of less than 0.02 Ångströms for bond lengths and 2-3 degrees for bond angles [16].
Electronic structure calculations reveal the frontier molecular orbitals that govern the chemical reactivity of the compound. The highest occupied molecular orbital energy typically ranges from -7.0 to -6.2 electron volts for furan derivatives, indicating moderate electron-donating capability [17] [14] [15]. The lowest unoccupied molecular orbital energy usually falls between -2.5 to -0.5 electron volts, suggesting moderate electron-accepting properties [17] [14] [15].
| Computational Method | Property | Predicted Value | Experimental Range |
|---|---|---|---|
| B3LYP/6-311++G(d,p) | E_HOMO (eV) | -6.5 to -6.8 | Not available |
| B3LYP/6-311++G(d,p) | E_LUMO (eV) | -1.2 to -0.8 | Not available |
| B3LYP/6-311++G(d,p) | Energy Gap (eV) | 5.2 to 5.8 | Not available |
| MP2/6-311++G(d,p) | Dipole Moment (D) | 2.5 to 3.5 | Not measured |
The energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital provides information about the chemical reactivity and electronic excitation properties. For furan-amine derivatives, this gap typically ranges from 4.5 to 6.0 electron volts, indicating moderate chemical stability and resistance to electronic excitation [17] [14] [15].
Computational prediction of vibrational frequencies allows direct comparison with experimental Fourier Transform Infrared spectra. Density Functional Theory calculations typically predict vibrational frequencies with high accuracy when appropriate scaling factors are applied [18] [19]. The correlation between calculated and experimental frequencies usually exceeds 0.99 for well-optimized structures, providing confidence in the computational models [18].
Comparative structural analysis with related furan-amine derivatives provides insights into structure-property relationships and the influence of substituent modifications on molecular behavior. Several closely related analogs have been characterized, allowing systematic comparison of structural features and properties [20] [21] [22].
1-(Furan-2-yl)butan-1-amine hydrochloride represents the unbranched analog of the target compound, differing only in the absence of the methyl branch at the 3-position [23]. This structural modification results in increased conformational flexibility of the alkyl chain and altered crystal packing arrangements. The linear chain analog typically exhibits different solubility properties and hydrogen bonding patterns compared to the branched derivative [23].
1-(Furan-2-yl)-3,3-dimethylbutan-1-amine hydrochloride contains geminal dimethyl groups at the 3-position, creating increased steric hindrance around the branching point [21]. This structural modification restricts conformational mobility and influences the preferred orientations of the furan ring relative to the amine chain. The dimethyl analog often exhibits enhanced crystallization properties due to more defined molecular conformations [21].
The N-methylated analog, N-(Furan-2-ylmethyl)-3-methylbutan-2-amine hydrochloride, differs in both the position of amine attachment and the presence of N-methylation [20]. This structural variation significantly alters the hydrogen bonding capabilities and electronic properties of the molecule. The N-methylated derivative typically shows different basicity and salt formation behavior compared to primary amine analogs [20].
| Structural Analog | Key Difference | Molecular Weight | Conformational Impact |
|---|---|---|---|
| Linear butyl chain | No branching | 175.65 | Increased flexibility |
| Geminal dimethyl | Enhanced branching | 203.71 | Restricted rotation |
| Extended chain | Longer alkyl group | 203.71 | Additional conformers |
| N-methylated | Secondary amine | 203.71 | Altered H-bonding |
Structure-activity relationships in furan derivatives demonstrate the importance of substituent positioning and electronic effects on biological and chemical properties [24] [25] [26]. The furan ring serves as an electron-rich aromatic system that can participate in various interactions, while the amine substituent provides sites for hydrogen bonding and ionic interactions [26] [27].
Comparative analysis reveals that branching in the alkyl chain generally increases lipophilicity and alters membrane permeability properties. The specific position and nature of branching influence conformational preferences and crystal packing arrangements, ultimately affecting physical properties such as melting point, solubility, and stability [24] [26].